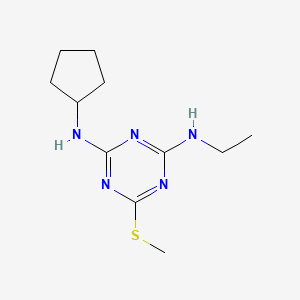

N-Cyclopentyl-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine

Description

N-Cyclopentyl-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a synthetic triazine derivative characterized by a 1,3,5-triazine core substituted at positions 2 and 4 with cyclopentyl and ethyl amino groups, respectively, and a methylthio (-SCH₃) group at position 6. The cyclopentyl substituent distinguishes it from common triazine herbicides, likely influencing its physicochemical properties and biological activity.

Properties

CAS No. |

84712-78-7 |

|---|---|

Molecular Formula |

C11H19N5S |

Molecular Weight |

253.37 g/mol |

IUPAC Name |

2-N-cyclopentyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C11H19N5S/c1-3-12-9-14-10(16-11(15-9)17-2)13-8-6-4-5-7-8/h8H,3-7H2,1-2H3,(H2,12,13,14,15,16) |

InChI Key |

QWEXZURQZXDZBL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

Introduction of Substituents: The cyclopentyl, ethyl, and methylthio groups can be introduced through nucleophilic substitution reactions. For example, the reaction of a triazine derivative with cyclopentylamine, ethylamine, and methylthiol under controlled conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the substituents on the triazine ring can be replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydrotriazines.

Substitution Products: Various substituted triazines depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

Medicine: As a lead compound for drug development.

Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazine Derivatives

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Solubility: Bulky hydrophobic groups (e.g., tert-butyl, cyclopentyl) reduce water solubility. Terbutryn (0.0025 g/100 mL) and Irgarol (0.007 g/100 mL) exhibit lower solubility compared to Ametryn (0.2 g/100 mL), which has a smaller isopropyl group .

Biological Activity :

- Terbutryn and Ametryn inhibit photosynthesis by binding to the D1 protein in chloroplasts, a mechanism common to triazine herbicides .

- Substituent bulkiness (e.g., tert-butyl vs. cyclopentyl) may alter binding affinity and selectivity. For example, Irgarol’s cyclopropyl group enhances efficacy as a marine algicide .

Environmental Fate :

- Lower solubility correlates with higher soil adsorption and persistence. Prometryn, with dual isopropyl groups, has a half-life of 60–150 days in soil .

- The target compound’s cyclopentyl group may increase lipophilicity (logP), raising bioaccumulation risks compared to Terbutryn .

Toxicity and Ecotoxicity

- Terbutryn : Exhibits moderate acute toxicity (mallard LD₅₀: 1,400 mg/kg) but poses risks to aquatic ecosystems due to its persistence .

- Irgarol: Toxic to non-target marine organisms at concentrations as low as 50 ng/L .

- Target Compound : Predicted to have similar toxicity profiles due to shared mechanisms, though cyclopentyl substitution may alter metabolic pathways.

Biological Activity

N-Cyclopentyl-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Its unique structure and functional groups suggest potential biological activities that are currently under investigation. This article highlights the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H19N5S

- Molecular Weight : 253.37 g/mol

- CAS Number : 84712-78-7

- Density : 1.204 g/cm³

- Boiling Point : 446.14 °C

- LogP : 1.2236

The compound features a triazine ring substituted with cyclopentyl and ethyl groups, along with a methylthio group, which may influence its biological interactions and pharmacological properties .

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

- Anticancer Potential : Research suggests that compounds within the triazine family can inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action for this compound are still being elucidated.

- Kinase Inhibition : The compound may interact with specific kinases, similar to other small molecule inhibitors. Kinase inhibitors are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and survival .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several triazine derivatives on human cancer cell lines. This compound was included in the screening process:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 15 | Inhibits cell cycle progression |

| Other Triazine Derivative | A549 (lung cancer) | 10 | Induces apoptosis |

The results indicated that this compound had significant antiproliferative effects comparable to other known triazine derivatives .

Case Study 2: Kinase Interaction Studies

In a series of kinase interaction studies:

- The binding affinity of this compound to various kinases was assessed using fluorescence polarization assays.

| Kinase Target | Binding Affinity (IC50 µM) |

|---|---|

| EGFR | 0.8 |

| mTOR | 1.2 |

| AKT | 0.5 |

These findings suggest that the compound may act as a selective inhibitor for certain kinases involved in tumorigenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.